Ethyl 6-methyl-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine-2-carboxylate
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Overview
Description
Ethyl 6-methyl-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine-2-carboxylate is a synthetic organic compound with the molecular formula C({14})H({18})N({4})O({2}). It is a member of the pyrazolo[1,5-a]pyrazine family, which is known for its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core substituted with ethyl, methyl, and pyrrolidinyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methyl-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors, such as hydrazine derivatives and diketones, under acidic or basic conditions to form the pyrazolo[1,5-a]pyrazine ring system.
Substitution Reactions:
Pyrrolidinyl Group Introduction: The pyrrolidinyl group can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the pyrazolo[1,5-a]pyrazine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 6-methyl-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: It serves as a probe to study cellular processes and pathways, given its ability to modulate specific biochemical targets.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of Ethyl 6-methyl-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine-2-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate: Lacks the pyrrolidinyl group, which may affect its biological activity and chemical reactivity.
6-Methyl-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine-2-carboxylic acid: The carboxylic acid group instead of the ethyl ester may influence its solubility and interaction with biological targets.
Ethyl 4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine-2-carboxylate: Lacks the methyl group, which can alter its steric and electronic properties.
Uniqueness
Ethyl 6-methyl-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine-2-carboxylate is unique due to the combination of its substituents, which confer specific steric and electronic characteristics. These features can influence its binding affinity to biological targets and its overall pharmacokinetic properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 6-methyl-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-3-20-14(19)11-8-12-13(17-6-4-5-7-17)15-10(2)9-18(12)16-11/h8-9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQDDACOSUXRLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=C(N=C(C2=C1)N3CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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